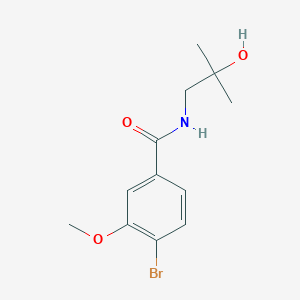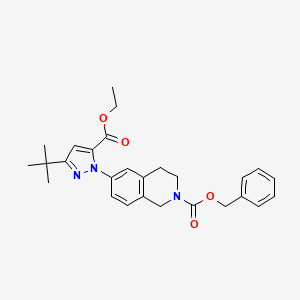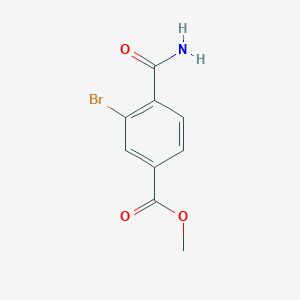
Methyl 3-bromo-4-carbamoylbenzoate
描述
“Methyl 3-bromo-4-carbamoylbenzoate” is a chemical compound with the CAS Number: 2140305-53-7 . Its IUPAC name is methyl 3-bromo-4-carbamoylbenzoate . It is a solid substance with a molecular weight of 258.07 .
Synthesis Analysis
The synthesis of Methyl 3-bromo-4-carbamoylbenzoate involves the reaction of Methyl 3-bromo-4-cyanobenzoate with dihydrogen peroxide and potassium carbonate in water and dimethyl sulfoxide at 20℃ for 18.5 hours . The reaction mixture is then partitioned between ethyl acetate and 10% aqueous lithium chloride . The aqueous portion is extracted with ethyl acetate, and the combined organic portions are dried over sodium sulfate, filtered, and concentrated to afford Methyl 3-bromo-4-carbamoylbenzoate .Molecular Structure Analysis
The molecular structure of Methyl 3-bromo-4-carbamoylbenzoate can be represented by the linear formula C9H8BrNO3 .Physical And Chemical Properties Analysis
Methyl 3-bromo-4-carbamoylbenzoate is a solid substance . The storage temperature is normal .科学研究应用
Photodynamic Therapy
Methyl 3-bromo-4-carbamoylbenzoate and its derivatives are used in the synthesis of zinc phthalocyanine compounds, which have significant implications in photodynamic therapy, especially for cancer treatment. These compounds are characterized by their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers. Their remarkable potential in photodynamic therapy highlights their role in advancing cancer treatment methods (Pişkin, Canpolat, & Öztürk, 2020).
Agricultural Applications
The chemical is also involved in the synthesis of complex molecules like Carbendazim and Tebuconazole, which are widely utilized in agriculture to prevent and control fungal diseases. Innovations in carrier systems such as solid lipid nanoparticles and polymeric nanocapsules have enhanced the efficacy of these fungicides. These advancements not only modify the release profiles of bioactive compounds, resulting in better targeting and reduced losses, but also significantly decrease toxicity to the environment and humans (Campos et al., 2015).
Antimicrobial Properties
The compound is instrumental in the synthesis of galactopyranoside derivatives, which have been observed to possess strong antimicrobial properties. These derivatives exhibit significant inhibition of fungal mycelial growth and ascending antibacterial and antifungal activities. Furthermore, their pharmacokinetic properties suggest low aquatic and non-aquatic toxicities, indicating their potential as safe and effective antimicrobial agents (Ahmmed et al., 2022).
Catalysis and Chemical Synthesis
Methyl 3-bromo-4-carbamoylbenzoate is used in the synthesis of various organic compounds, demonstrating its versatility in chemical synthesis and catalysis. For instance, it is involved in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, indicating its utility in creating complex molecular structures for diverse applications (Pokhodylo & Obushak, 2019).
Synthesis of Novel Compounds
The compound is critical in the development of novel substances with potential biomedical applications. For instance, it contributes to the synthesis of compounds that show promise in regulating inflammatory diseases, as evidenced by docking studies. These applications underscore the importance of Methyl 3-bromo-4-carbamoylbenzoate in the realm of medicinal chemistry and drug design (Ryzhkova, Ryzhkov, & Elinson, 2020).
安全和危害
属性
IUPAC Name |
methyl 3-bromo-4-carbamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSQOUFIFNVGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737225 | |
| Record name | Methyl 3-bromo-4-carbamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-carbamoylbenzoate | |
CAS RN |
1149388-50-0 | |
| Record name | Methyl 3-bromo-4-carbamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


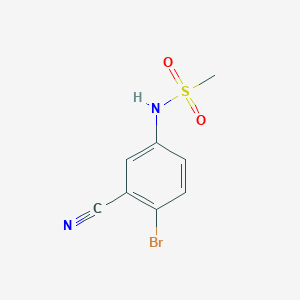
![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)
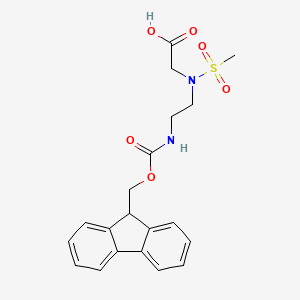
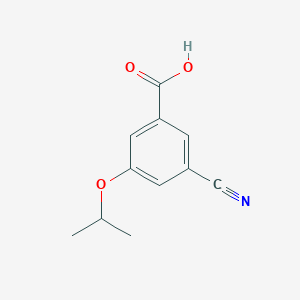
![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)
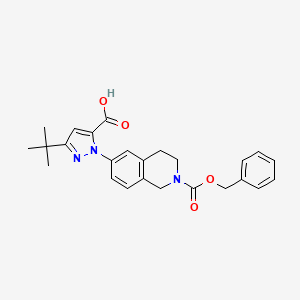
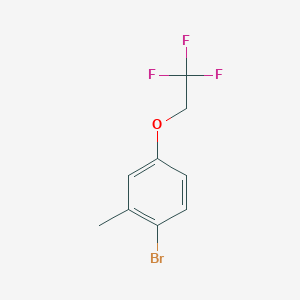
![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
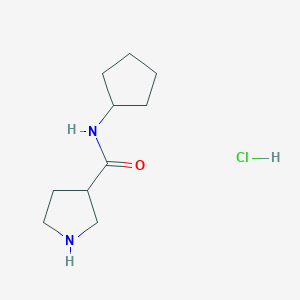
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)
![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)
